molecular formula C14H9BrFN3O2 B4370737 3-bromo-5-(2-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid

3-bromo-5-(2-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Cat. No.: B4370737
M. Wt: 350.14 g/mol
InChI Key: RVBCAEIEIWXOKU-UHFFFAOYSA-N
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Description

3-bromo-5-(2-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core

Preparation Methods

The synthesis of 3-bromo-5-(2-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of 5-amino-1H-pyrazole-4-carboxylic acid ethyl ester with 4,4,4-trifluoro-1-(2-fluorophenyl)butane-1,3-dione, followed by bromination and subsequent functional group transformations . Industrial production methods may involve optimization of these steps to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

3-bromo-5-(2-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-bromo-5-(2-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-5-(2-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed pharmacological effects. For instance, it may inhibit certain enzymes or receptors involved in disease processes .

Comparison with Similar Compounds

Similar compounds to 3-bromo-5-(2-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid include other pyrazolo[1,5-a]pyrimidine derivatives such as:

These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct reactivity and selectivity in various applications.

Properties

IUPAC Name

3-bromo-5-(2-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrFN3O2/c1-7-12(15)13-17-10(8-4-2-3-5-9(8)16)6-11(14(20)21)19(13)18-7/h2-6H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVBCAEIEIWXOKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1Br)C3=CC=CC=C3F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-5-(2-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Reactant of Route 2
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3-bromo-5-(2-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Reactant of Route 3
3-bromo-5-(2-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Reactant of Route 4
3-bromo-5-(2-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3-bromo-5-(2-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Reactant of Route 6
3-bromo-5-(2-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid

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